2-methyl-4,6-dinitro-1-benzofuran
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Overview
Description
2-methyl-4,6-dinitro-1-benzofuran is a benzofuran derivative characterized by the presence of two nitro groups at positions 4 and 6, and a methyl group at position 2 on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dinitro-1-benzofuran typically involves the nitration of 2-methylbenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,6-dinitro-1-benzofuran undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
2-methyl-4,6-dinitro-1-benzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-4,6-dinitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4,6-dinitrophenol: Similar in structure but lacks the benzofuran ring.
4,6-dinitrobenzofuran: Lacks the methyl group at position 2.
Uniqueness
2-methyl-4,6-dinitro-1-benzofuran is unique due to the combination of the benzofuran ring, nitro groups, and a methyl group, which collectively contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-4,6-dinitro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-5-2-7-8(11(14)15)3-6(10(12)13)4-9(7)16-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXQQVBYKVWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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